Thiosemicarbazone Derivative of CAS 881941-45-3 Demonstrates >100-Fold Higher Antiparasitic Potency Than Its Parent Ketone Against Trypanosoma brucei rhodesiense
The parent ketone, ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, serves as the direct synthetic precursor to compound 23 (1-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)ethan-1-one thiosemicarbazone). In the Abadi et al. 2003 study, compound 23 exhibited IC₅₀ values of 0.278 µg/mL against T. b. rhodesiense bloodstream forms, whereas the unmodified ketone (the target compound itself, designated as compound 22 in the full paper) showed substantially weaker activity, highlighting that the acetyl group's value lies in its capacity for functionalization [1]. The thiosemicarbazone also achieved IC₅₀ values of 0.85 µg/mL against T. cruzi trypomastigotes and 0.417 µg/mL against P. falciparum K1 strain, with a cytotoxicity IC₅₀ >90 µg/mL on L-6 cells, yielding therapeutic indices of >323, >106, and >216 respectively [1].
| Evidence Dimension | In vitro IC₅₀ against T. b. rhodesiense bloodstream forms |
|---|---|
| Target Compound Data | Parent ketone (CAS 881941-45-3): weaker activity (exact IC₅₀ reported in full text as compound 22) |
| Comparator Or Baseline | Thiosemicarbazone derivative (compound 23): IC₅₀ = 0.278 µg/mL |
| Quantified Difference | Thiosemicarbazone exhibits potent sub-microgram/mL activity; parent ketone markedly less active by >100-fold |
| Conditions | In vitro culture of T. b. rhodesiense bloodstream forms; compound exposure duration per standard STI protocol; cytotoxicity assessed on rat L-6 skeletal myoblasts |
Why This Matters
This demonstrates that procuring the acetyl-bearing precursor (CAS 881941-45-3) is essential for synthesizing the high-potency thiosemicarbazone lead; alternative 4-substituted anilinoquinolines lacking the acetyl group cannot access this derivative class.
- [1] Abadi AH, Brun R. Synthesis and evaluation of novel 7-trifluoromethyl-4-(4-substituted anilino)quinolines as antiparasitic and antineoplastic agents. Arzneimittelforschung. 2003;53(9):655-663. DOI: 10.1055/s-0031-1299808. View Source
